

L-Homotyrosine chemical structure and properties

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Compound of Interest

Compound Name: *L-Homotyrosine*

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L-Homotyrosine: A Comprehensive Technical Guide

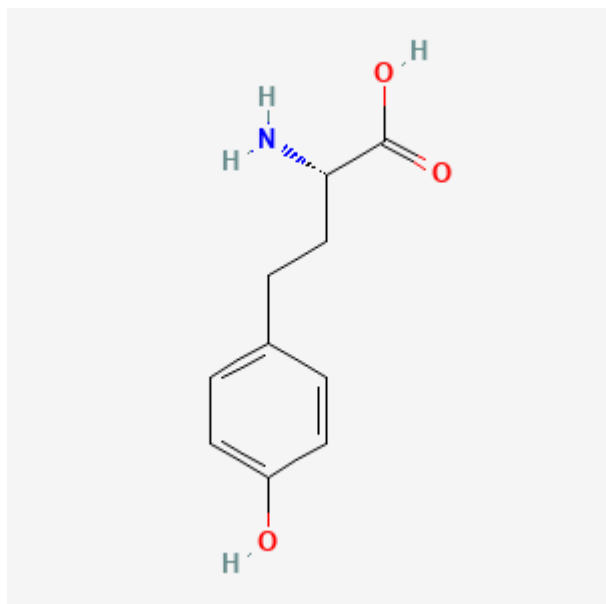
For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Homotyrosine, systematically known as (2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid, is a non-proteinogenic amino acid. As a homolog of the proteinogenic amino acid L-tyrosine, it possesses a unique chemical structure that has garnered interest in various scientific fields, particularly in peptide synthesis and drug development. This guide provides an in-depth overview of the chemical structure, properties, and relevant experimental considerations for **L-Homotyrosine**.

Chemical Structure and Properties

The fundamental structure of **L-Homotyrosine** features a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 4-hydroxy-phenethyl side chain. This additional methylene group in the side chain, compared to L-tyrosine, significantly influences its physicochemical and biological properties.



Caption: Chemical structure of **L-Homotyrosine**.

Physicochemical Properties

A summary of the key physicochemical properties of **L-Homotyrosine** is presented below. It is important to note that experimentally determined values for the free amino acid are not consistently reported in the literature, with much of the available data pertaining to its protected derivatives used in chemical synthesis.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ NO ₃	--INVALID-LINK--
Molecular Weight	195.22 g/mol	--INVALID-LINK--[1]
IUPAC Name	(2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid	--INVALID-LINK--[2]
CAS Number	221243-01-2	--INVALID-LINK--[1]
Appearance	White to off-white solid	--INVALID-LINK--[1]
Solubility	Soluble in water	[Information collated from search results]
Melting Point	Data not available for the free amino acid.	
Specific Optical Rotation ([α] _D)	Data not available for the free amino acid.	
pKa Values	Data not available for the free amino acid.	

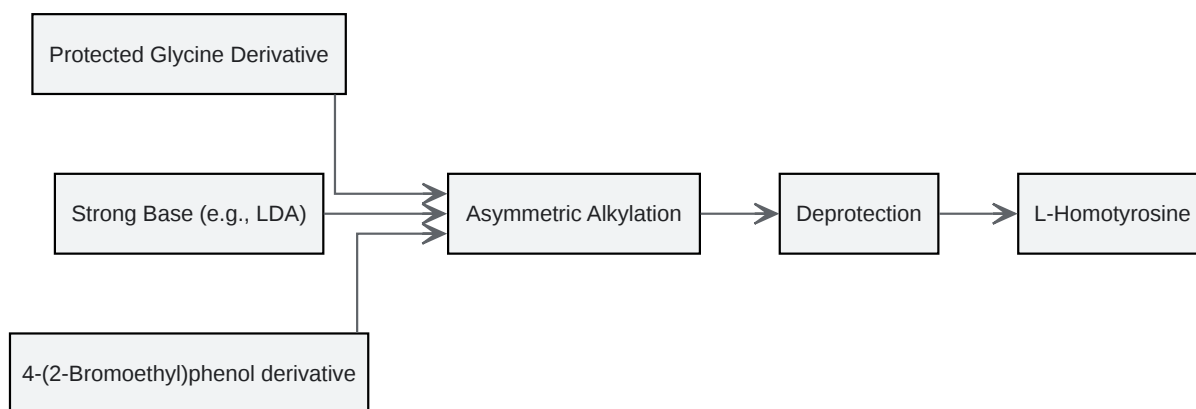
Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **L-Homotyrosine** are not readily available in single, comprehensive sources. However, based on established principles of organic chemistry and amino acid analysis, the following methodologies can be applied.

Synthesis of L-Homotyrosine

The synthesis of **L-Homotyrosine** can be approached through various established methods for asymmetric amino acid synthesis. One common strategy involves the alkylation of a chiral glycine enolate equivalent with a suitable electrophile, followed by deprotection.

Illustrative Synthetic Workflow:



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Caption: A generalized workflow for the asymmetric synthesis of **L-Homotyrosine**.

Methodology:

- Protection: Start with a suitable N-protected glycine derivative (e.g., Boc-glycine tert-butyl ester).
- Enolate Formation: Treat the protected glycine with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature to generate a chiral enolate.
- Alkylation: React the enolate with a protected 4-(2-bromoethyl)phenol. The choice of protecting group for the phenolic hydroxyl is crucial for compatibility with the reaction conditions.
- Deprotection: Remove all protecting groups under appropriate conditions (e.g., acidolysis for Boc and tert-butyl esters) to yield **L-Homotyrosine**.
- Purification: Purify the final product using techniques such as ion-exchange chromatography or recrystallization.

Determination of Physicochemical Properties

Melting Point:

The melting point can be determined using a standard melting point apparatus. A sharp melting range is indicative of high purity.

Specific Optical Rotation:

The specific rotation is a measure of the enantiomeric purity of the compound and can be determined using a polarimeter.

Protocol for Specific Rotation Measurement:

- **Solution Preparation:** Prepare a solution of **L-Homotyrosine** of a known concentration (c, in g/mL) in a specified solvent (e.g., water or dilute HCl).
- **Measurement:** Fill a polarimeter cell of a known path length (l, in dm) with the solution.
- **Reading:** Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ , typically the sodium D-line at 589 nm).
- **Calculation:** Calculate the specific rotation using the formula: $[\alpha]_{\lambda T} = \alpha / (c * l)$

pKa Determination:

The acid dissociation constants (pKa) for the amino and carboxyl groups can be determined by acid-base titration.

Protocol for pKa Determination:

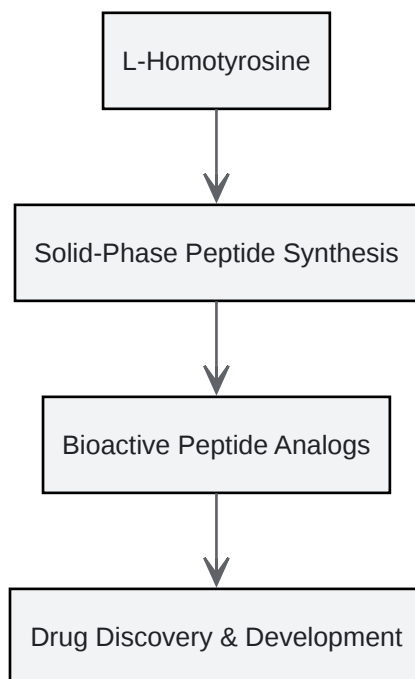
- **Titration Setup:** Dissolve a known amount of **L-Homotyrosine** in deionized water and place it in a temperature-controlled vessel.
- **Titration:** Titrate the solution with a standardized solution of a strong base (e.g., NaOH), monitoring the pH continuously with a calibrated pH meter.
- **Data Analysis:** Plot the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (i.e., at 0.5 and 1.5 equivalents of added base).

Biological Signaling and Applications

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of **L-Homotyrosine** in biological signaling pathways. Its structural similarity to L-tyrosine, a crucial precursor for neurotransmitters like dopamine and norepinephrine, suggests potential interactions with pathways involving these molecules. However, further research is required to elucidate any specific biological roles.

The primary application of **L-Homotyrosine** is as a building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptides can introduce novel structural and functional properties, which is of interest in drug discovery and development. For instance, its use in designing analogs of bioactive peptides could lead to compounds with enhanced stability, altered receptor binding affinity, or modified pharmacokinetic profiles. Fmoc-**L-homotyrosine** is a commonly used derivative in peptide synthesis and drug development, particularly in targeting neurological disorders due to its structural resemblance to neurotransmitters.[3]

Logical Relationship for **L-Homotyrosine** Application:



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Caption: Logical flow from **L-Homotyrosine** to its application in drug discovery.

Conclusion

L-Homotyrosine presents an intriguing molecular scaffold for researchers in chemistry and drug development. While its fundamental chemical identity is well-established, a comprehensive experimental characterization of the free amino acid's physicochemical properties is still needed. Furthermore, the exploration of its potential biological activities and involvement in signaling pathways remains a promising area for future research. The methodologies outlined in this guide provide a framework for the synthesis and characterization of **L-Homotyrosine**, paving the way for its broader application in scientific investigation.

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